molecular formula C14H24OSi2 B12597740 2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline CAS No. 880485-31-4

2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline

Cat. No.: B12597740
CAS No.: 880485-31-4
M. Wt: 264.51 g/mol
InChI Key: QNFDPROWUCBWTO-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline is a complex organosilicon compound It is characterized by the presence of both silicon and oxygen atoms within its molecular structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethyl-3,4-dihydro-2H-1,4-benzoxasiline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems.

    Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism by which 2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the presence of silicon can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
  • 2,4,4-Trimethyl-8-methylen-1-oxaspiro[2.5]octane

Uniqueness

2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline is unique due to the presence of both silicon and oxygen atoms within its structure. This combination imparts distinct chemical properties, such as increased thermal stability and resistance to oxidation, which are not commonly found in similar compounds.

Properties

CAS No.

880485-31-4

Molecular Formula

C14H24OSi2

Molecular Weight

264.51 g/mol

IUPAC Name

trimethyl-(2,4,4-trimethyl-2,3-dihydro-1,4-benzoxasilin-8-yl)silane

InChI

InChI=1S/C14H24OSi2/c1-11-10-17(5,6)13-9-7-8-12(14(13)15-11)16(2,3)4/h7-9,11H,10H2,1-6H3

InChI Key

QNFDPROWUCBWTO-UHFFFAOYSA-N

Canonical SMILES

CC1C[Si](C2=C(O1)C(=CC=C2)[Si](C)(C)C)(C)C

Origin of Product

United States

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